

Foundational research on ipratropium bromide's chemical properties

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An In-depth Technical Guide on the Core Chemical Properties of Ipratropium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental chemical properties of **ipratropium bromide**, a quaternary ammonium derivative of atropine. It serves as a technical resource, detailing the physicochemical characteristics, experimental protocols for their determination, and the underlying mechanism of action critical for research and development.

Physicochemical Properties

Ipratropium bromide is a white or almost white, odorless, crystalline powder.[1][2] It is a synthetic anticholinergic agent used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[3][4]

Quantitative Data Summary

The core quantitative properties of **ipratropium bromide** are summarized in the tables below for ease of reference and comparison.

Table 1: General Chemical Properties



Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₃₀ BrNO ₃	[2][5][6]
Molecular Weight	412.37 g/mol	[5][6]
CAS Number	22254-24-6	[6][7]
Appearance	White crystalline powder	[2][7]

| Taste | Bitter |[7] |

Table 2: Physicochemical Parameters

Parameter	Value	Reference(s)
Melting Point	230-233°C (with decomposition)	[1][7][8]
рКа	15.3	[9]

| pH (1% w/v solution) | 5.0 - 7.5 |[1][2] |

Table 3: Solubility Profile

Solvent	Solubility	Reference(s)
Water	Freely soluble (10 g/L)	[1][5][7]
Ethanol	Slightly soluble / Freely soluble in lower alcohols	[1][7]
Chloroform	Insoluble	[1][7]
Ether	Insoluble	[1][7]

| Fluorohydrocarbons | Insoluble |[1] |

Mechanism of Action: Signaling Pathway

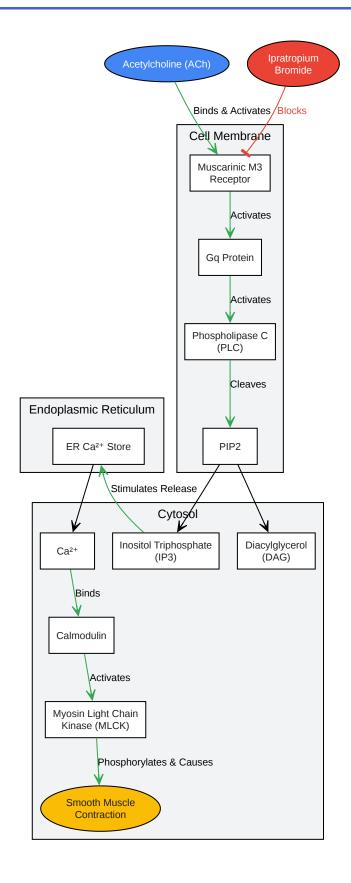






Ipratropium bromide is a non-selective muscarinic antagonist that competitively inhibits acetylcholine at muscarinic receptors in the bronchial smooth muscle.[10][11] Its therapeutic effect, bronchodilation, is primarily achieved by blocking the M3 muscarinic receptors.[12] This action inhibits the Gq protein-coupled phospholipase C (PLC) pathway, preventing the formation of inositol triphosphate (IP3) and diacylglycerol (DAG).[12][13] The subsequent lack of IP3-mediated calcium release from the endoplasmic reticulum leads to a decrease in intracellular calcium, preventing the activation of myosin light chain kinase and resulting in smooth muscle relaxation.[12][13][14]





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Ipratropium Bromide's Anticholinergic Signaling Pathway.



Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of **ipratropium bromide**'s chemical properties. The following sections outline the protocols for key experiments.

Melting Point Determination (Capillary Method)

The capillary method is the standard pharmacopeial technique for determining the melting point of a solid crystalline substance.[15]

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **ipratropium bromide** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[16] The sample is compacted by tapping the tube gently on a hard surface.
- Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus (e.g., a liquid paraffin bath or a metal block).[16]
- Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the substance first begins to liquefy (T1) and the
 temperature at which it becomes completely liquid (T2) are recorded. The melting point is
 reported as the range T1-T2.[16] For ipratropium bromide, decomposition is often
 observed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, essential for biopharmaceutical classification.[17][18]

Methodology:

 System Preparation: An excess amount of solid ipratropium bromide is added to a series of flasks, each containing a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8) to cover the



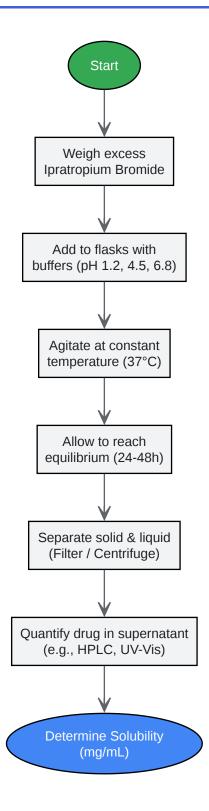




physiological pH range.[17]

- Equilibration: The flasks are sealed and placed in a mechanical agitator (e.g., an orbital shaker) set to a constant temperature, typically 37 ± 1°C, to simulate physiological conditions.[17][19] The mixture is agitated for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
- Sample Separation: Once at equilibrium, the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug).
- Analysis: The concentration of ipratropium bromide in the clear supernatant or filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[18][20]
- Replication: The experiment is performed in at least triplicate for each pH condition to ensure accuracy and reproducibility.[17]





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Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)



Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.[21]

Methodology:

- Solution Preparation: A known concentration of **ipratropium bromide** is dissolved in a suitable solvent, typically purified water. The ionic strength of the solution is kept constant using an inert salt like potassium chloride (KCl).[21]
- Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A
 calibrated pH electrode is immersed in the solution.
- Titration Process: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments. After each addition, the solution is stirred to homogeneity, and the pH is recorded once the reading stabilizes.[21]
- Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. The experiment is repeated multiple times to ensure precision.[21]

Stability

Ipratropium bromide is known to be stable in neutral and acidic solutions. However, it undergoes rapid hydrolysis in alkaline conditions, a critical factor for formulation and storage considerations.[1][7][8] Aerosol and inhalation solutions should be stored at controlled room temperature and protected from light and excessive humidity.[1]

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